1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide is an organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to an amino group, further bonded to a methylmethanesulfonamide moiety. Its chemical formula is C3H9NO4S2, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
The synthesis of 1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-methylmethanesulfonamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions: Reagents like thionyl chloride, cyanates, and carbon disulfide are commonly used in these reactions under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.
Scientific Research Applications
1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biological studies to predict binding affinity and binding modes of protein-ligand complexes.
Medicine: It is used in the synthesis of medicinally important compounds, such as derivatives of indole-N-acetamide and methanesulfonamide pyrimidine-substituted 3,5-dihydroxy-6-heptenoates.
Industry: The compound is utilized in the production of brightening agents and other target molecules in the chemical industry.
Mechanism of Action
The mechanism of action of 1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group acts as an electrophile, facilitating nucleophilic attack by various substrates. This interaction leads to the formation of stable intermediates, which further undergo transformation to yield the final products. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its electrophilic nature.
Comparison with Similar Compounds
1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide can be compared with other similar compounds, such as:
Methanesulfonic acid: While both compounds contain the methanesulfonyl group, methanesulfonic acid is a simpler molecule with different reactivity and applications.
N-methylmethanesulfonamide: This compound shares the N-methylmethanesulfonamide moiety but lacks the additional methanesulfonyl group, resulting in different chemical properties.
Sulfonamides: These compounds have a similar sulfonamide functional group but vary in their substituents, leading to diverse reactivity and applications.
Properties
CAS No. |
823805-18-1 |
---|---|
Molecular Formula |
C3H10N2O4S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
1-(methanesulfonamido)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C3H10N2O4S2/c1-4-11(8,9)3-5-10(2,6)7/h4-5H,3H2,1-2H3 |
InChI Key |
WLWHTEYKFGRGHD-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CNS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.